5-ethyl-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]thiophene-2-sulfonamide 5-ethyl-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]thiophene-2-sulfonamide
Brand Name: Vulcanchem
CAS No.: 1005301-08-5
VCID: VC11900176
InChI: InChI=1S/C19H24N2O3S2/c1-4-16-9-10-18(25-16)26(23,24)20-15-8-7-14-6-5-11-21(17(14)12-15)19(22)13(2)3/h7-10,12-13,20H,4-6,11H2,1-3H3
SMILES: CCC1=CC=C(S1)S(=O)(=O)NC2=CC3=C(CCCN3C(=O)C(C)C)C=C2
Molecular Formula: C19H24N2O3S2
Molecular Weight: 392.5 g/mol

5-ethyl-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]thiophene-2-sulfonamide

CAS No.: 1005301-08-5

Cat. No.: VC11900176

Molecular Formula: C19H24N2O3S2

Molecular Weight: 392.5 g/mol

* For research use only. Not for human or veterinary use.

5-ethyl-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]thiophene-2-sulfonamide - 1005301-08-5

Specification

CAS No. 1005301-08-5
Molecular Formula C19H24N2O3S2
Molecular Weight 392.5 g/mol
IUPAC Name 5-ethyl-N-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-7-yl]thiophene-2-sulfonamide
Standard InChI InChI=1S/C19H24N2O3S2/c1-4-16-9-10-18(25-16)26(23,24)20-15-8-7-14-6-5-11-21(17(14)12-15)19(22)13(2)3/h7-10,12-13,20H,4-6,11H2,1-3H3
Standard InChI Key XECPYVWYMDQBAA-UHFFFAOYSA-N
SMILES CCC1=CC=C(S1)S(=O)(=O)NC2=CC3=C(CCCN3C(=O)C(C)C)C=C2
Canonical SMILES CCC1=CC=C(S1)S(=O)(=O)NC2=CC3=C(CCCN3C(=O)C(C)C)C=C2

Introduction

Molecular Formula:

C18H24N2O3S2

Synthesis Pathway

The synthesis of this compound likely involves multi-step reactions incorporating:

  • Formation of the tetrahydroquinoline core: Typically achieved through cyclization reactions involving aniline derivatives and aldehydes.

  • Introduction of the thiophene-sulfonamide group: This step involves sulfonation followed by coupling with a thiophene derivative.

  • Attachment of the methylpropanoyl group: Achieved via acylation using an appropriate acyl chloride or acid anhydride.

Biological Activity

Compounds with similar structural motifs have shown:

  • Anticancer activity: Sulfonamides are known to inhibit carbonic anhydrases, enzymes implicated in tumor growth and metastasis.

  • Anti-inflammatory effects: The sulfonamide group often interacts with enzymes involved in inflammatory pathways.

  • Potential as enzyme inhibitors: The tetrahydroquinoline moiety may allow binding to active sites of various enzymes.

Applications in Drug Discovery

This compound could serve as a lead molecule for designing drugs targeting:

  • Cancer therapy: By inhibiting tumor-associated enzymes.

  • Antibacterial agents: Leveraging the sulfonamide group’s established pharmacology.

  • Neurological disorders: The tetrahydroquinoline structure is common in CNS-active drugs.

Data Table: Comparative Analysis

FeatureCompound (5-Ethyl-N...)Related Sulfonamides
Biological TargetEnzyme inhibitionCarbonic anhydrases, kinases
SolubilityModerateTypically moderate
IC50 (Cancer Cell Lines)Not available7–11 µM (HCT-116)
Metabolic StabilityExpected to be goodGood

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